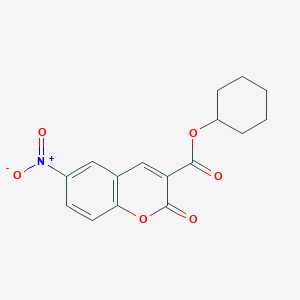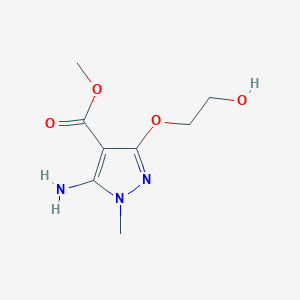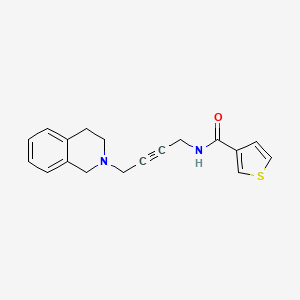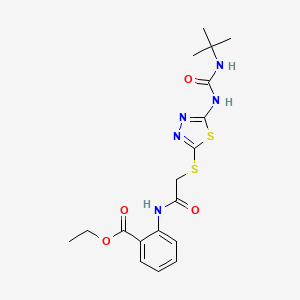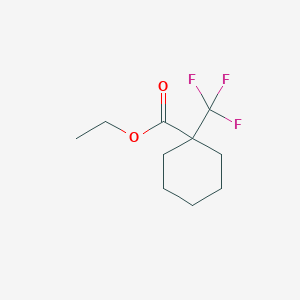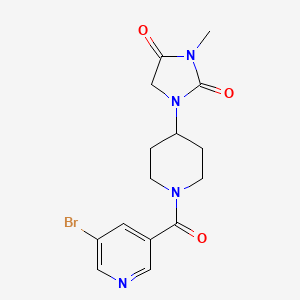
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, also known as BNP-7787, is a novel synthetic compound that has been studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for cancer therapy.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione' involves the reaction of 5-bromonicotinic acid with piperidine, followed by the addition of 3-methylimidazolidine-2,4-dione to form the final product.
Starting Materials
5-bromonicotinic acid, piperidine, 3-methylimidazolidine-2,4-dione
Reaction
Step 1: 5-bromonicotinic acid is reacted with piperidine in the presence of a coupling agent such as EDC or DCC to form 1-(5-bromonicotinoyl)piperidine., Step 2: 1-(5-bromonicotinoyl)piperidine is then reacted with 3-methylimidazolidine-2,4-dione in the presence of a base such as triethylamine to form the final product, 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione.
Mécanisme D'action
The mechanism of action of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves the formation of a complex with platinum-based chemotherapy drugs. This complex protects normal tissues from the toxic effects of chemotherapy drugs by binding to them and preventing their uptake into healthy cells. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to enhance the uptake of chemotherapy drugs into cancer cells, increasing their efficacy.
Effets Biochimiques Et Physiologiques
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of chemotherapy drugs in animal models, while also increasing their efficacy. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to reduce the levels of oxidative stress in tissues, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity. This makes it a promising candidate for use in cancer treatment. However, one of the limitations of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is its relatively low solubility, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for research on 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione. One potential area of research is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in combination with other chemotherapy drugs and radiation therapy. Finally, the potential use of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a promising compound that has been shown to have unique biochemical and physiological effects. Its ability to enhance the efficacy of chemotherapy drugs while reducing their toxicity makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential of 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione and to develop new formulations and treatment strategies.
Applications De Recherche Scientifique
1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has been studied extensively for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and carboplatin by protecting normal tissues from their toxic effects. 1-(1-(5-Bromonicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione has also been shown to have a radiosensitizing effect, making it a potential candidate for use in radiation therapy.
Propriétés
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYNZMWXICNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)
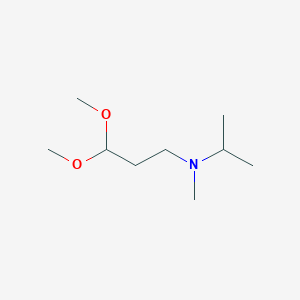
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)
